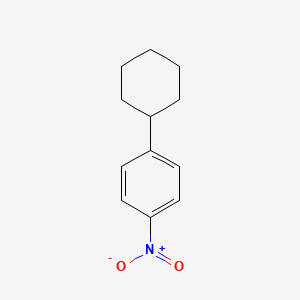

1-Cyclohexyl-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVKJYZTELKRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203005 | |

| Record name | 1-Cyclohexyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-48-0 | |

| Record name | 1-Cyclohexyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5458-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYCLOHEXYL-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BET7K4YQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Cyclohexyl-4-nitrobenzene from Cyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

Section 1: Strategic Overview and Synthesis Rationale

The nitration of cyclohexylbenzene is a classic example of an electrophilic aromatic substitution reaction. The primary objective is the regioselective introduction of a nitro group (-NO₂) onto the aromatic ring of cyclohexylbenzene. The product, 1-cyclohexyl-4-nitrobenzene, serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its utility stems from the versatile chemistry of the nitro group, which can be readily reduced to an amino group, a key functional handle for further molecular elaboration.

The synthesis of the starting material, cyclohexylbenzene, can be achieved through several methods, including the Friedel-Crafts alkylation of benzene with cyclohexene or a cyclohexyl halide in the presence of a Lewis acid catalyst like aluminum chloride or a strong protic acid like sulfuric acid.[4][5][6][7] This initial step is critical as the purity of the cyclohexylbenzene directly impacts the outcome of the subsequent nitration reaction.

Section 2: The Mechanism of Electrophilic Aromatic Nitration

The nitration of cyclohexylbenzene proceeds via a well-established electrophilic aromatic substitution mechanism. This multi-step process can be dissected as follows:

-

Generation of the Electrophile (Nitronium Ion): The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid".[8][9] Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[10][11][12][13][14]

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the cyclohexylbenzene ring acts as a nucleophile, attacking the nitronium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11][14]

-

Deprotonation and Re-aromatization: A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the final product, this compound.[11]

Regioselectivity: The Directing Effect of the Cyclohexyl Group

The cyclohexyl group is an alkyl substituent on the benzene ring. Alkyl groups are known to be activating and ortho, para-directing. This directing effect is primarily due to two factors:

-

Inductive Effect: The cyclohexyl group is electron-donating through the sigma bond network, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene itself.

-

Hyperconjugation: The overlap of the C-H σ-bonds of the cyclohexyl group with the π-system of the benzene ring further stabilizes the ortho and para arenium ion intermediates.

Due to steric hindrance from the bulky cyclohexyl group, the para position is significantly favored over the ortho positions. This leads to this compound being the major product.

Section 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Hazards |

| Cyclohexylbenzene | C₁₂H₁₆ | 160.26 | 98%+ | Flammable, Skin/Eye Irritant |

| Nitric Acid | HNO₃ | 63.01 | 70% (Concentrated) | Oxidizer, Severe Skin/Eye Burns, Toxic if Inhaled[15] |

| Sulfuric Acid | H₂SO₄ | 98.08 | 98% (Concentrated) | Severe Skin/Eye Burns, Corrosive[16] |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | Carcinogen, Skin/Eye Irritant |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | Mild Irritant |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Mild Irritant |

Safety Precautions

-

This procedure must be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[16][17]

-

The addition of sulfuric acid to nitric acid is exothermic and should be done slowly and with cooling.

-

Handle concentrated acids with extreme care. An acid spill kit should be readily available.[18]

-

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[15][16][17][19]

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a flask, carefully add 15 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. The flask should be immersed in an ice-water bath to manage the exothermic reaction. Swirl the mixture gently to ensure homogeneity.

-

Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 20 g (0.125 mol) of cyclohexylbenzene. Cool the flask in an ice-water bath to 0-5 °C.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred cyclohexylbenzene over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize the formation of dinitrated byproducts.[20][21]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly and carefully onto 200 g of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a yellowish solid, can be purified by recrystallization from ethanol to yield pure this compound.[1]

Section 4: Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₂[22] |

| Molar Mass | 205.25 g/mol [22] |

| Appearance | Yellow to brown solid[1] |

| Melting Point | 58.5 °C[23] |

| Boiling Point | 142 °C[23] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.18 (d, J = 8.8 Hz, 2H, Ar-H ortho to -NO₂)

-

δ 7.35 (d, J = 8.8 Hz, 2H, Ar-H meta to -NO₂)

-

δ 2.58 (tt, J = 11.6, 3.2 Hz, 1H, Ar-CH)

-

δ 1.89-1.72 (m, 5H, cyclohexyl-H)

-

δ 1.45-1.20 (m, 5H, cyclohexyl-H)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 154.2 (C-NO₂)

-

δ 146.8 (C-Ar)

-

δ 128.4 (2C, CH-Ar)

-

δ 123.8 (2C, CH-Ar)

-

δ 44.8 (CH-cyclohexyl)

-

δ 34.1 (2C, CH₂-cyclohexyl)

-

δ 26.8 (2C, CH₂-cyclohexyl)

-

δ 26.0 (CH₂-cyclohexyl)

-

(Note: Specific chemical shifts can be found in spectral databases like SpectraBase)[24]

-

-

Infrared (IR) (KBr, cm⁻¹):

-

~3080 (Ar C-H stretch)

-

~2930, 2850 (Aliphatic C-H stretch)

-

~1595, 1490 (Ar C=C stretch)

-

~1515 (asymmetric N-O stretch of -NO₂)

-

~1345 (symmetric N-O stretch of -NO₂)

-

~850 (para-disubstituted C-H bend)

-

Section 5: Conclusion

The synthesis of this compound from cyclohexylbenzene is a robust and well-understood electrophilic aromatic substitution reaction. By carefully controlling the reaction conditions, particularly the temperature, high yields of the desired para-isomer can be achieved. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. CAS 5458-48-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Benzene - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. rushim.ru [rushim.ru]

- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]

- 14. youtube.com [youtube.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. columbuschemical.com [columbuschemical.com]

- 17. columbuschemical.com [columbuschemical.com]

- 18. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. riccachemical.com [riccachemical.com]

- 20. uobabylon.edu.iq [uobabylon.edu.iq]

- 21. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 22. This compound | C12H15NO2 | CID 79564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. echemi.com [echemi.com]

- 24. spectrabase.com [spectrabase.com]

Overcoming the Challenge: A Technical Guide to the Friedel-Crafts Alkylation of Nitrobenzene with Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts alkylation of nitrobenzene represents a formidable challenge in organic synthesis due to the strong electron-withdrawing nature of the nitro group, which severely deactivates the aromatic ring towards electrophilic attack. Historically, nitrobenzene has been considered so unreactive that it is often employed as a solvent for Friedel-Crafts reactions.[1][2][3] This guide delves into the intricacies of this reaction, exploring the underlying mechanistic hurdles and presenting potential strategies to achieve the synthesis of cyclohexylnitrobenzene. We will examine the limitations of classical Lewis acid catalysis and explore the promise of advanced catalytic systems and forcing conditions to overcome the inherent deactivation of the nitrobenzene ring.

The Fundamental Hurdle: Electronic Deactivation by the Nitro Group

The primary obstacle to the Friedel-Crafts alkylation of nitrobenzene is the powerful deactivating effect of the nitro (-NO₂) group. This deactivation arises from two key electronic factors:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework.[4]

-

Resonance Effect (-M): The nitro group can withdraw electron density from the aromatic ring via resonance, creating positive charges at the ortho and para positions.[5]

This electron deficiency renders the benzene ring significantly less nucleophilic and therefore less susceptible to attack by the electrophilic carbocation generated from cyclohexene.[4] Consequently, traditional Friedel-Crafts conditions using Lewis acids like aluminum chloride (AlCl₃) typically fail to yield any significant product.[1]

Reaction Mechanism: A Stepwise Look at the Electrophilic Substitution

Despite the challenges, the fundamental mechanism of the Friedel-Crafts alkylation of nitrobenzene with cyclohexene follows the established pathway of electrophilic aromatic substitution.[6]

Figure 1: General mechanism of Friedel-Crafts alkylation.

Step 1: Generation of the Electrophile. The reaction is initiated by the protonation of cyclohexene by a strong acid catalyst, leading to the formation of a cyclohexyl carbocation.[6]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex. The electron-deficient nitrobenzene ring, acting as a nucleophile, attacks the cyclohexyl carbocation. This step is the slowest and most challenging due to the deactivated nature of the ring. The attack results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[6]

Step 3: Deprotonation and Rearomatization. A proton is abstracted from the sigma complex, typically by the conjugate base of the catalyst, to restore the aromaticity of the ring and yield the final product, cyclohexylnitrobenzene.[6]

Overcoming Deactivation: Advanced Catalytic Strategies

The key to a successful Friedel-Crafts alkylation of nitrobenzene lies in the use of highly active catalyst systems or forcing reaction conditions that can overcome the energy barrier of the initial electrophilic attack.

The Promise of Solid Acid Catalysts

Conventional Lewis acids like AlCl₃ often prove ineffective.[1] However, solid acid catalysts, particularly zeolites, offer several advantages, including high acidity, shape selectivity, and ease of separation.[2][7] For the analogous reaction of benzene alkylation with cyclohexene, zeolites such as ultrastable Y (USY) have demonstrated high conversion and selectivity.[8]

Table 1: Comparison of Catalyst Systems for Aromatic Alkylation

| Catalyst Type | Aromatic Substrate | Alkylating Agent | Key Advantages | Key Disadvantages | Reference(s) |

| AlCl₃ | Benzene | Cyclohexene | High activity for activated rings | Ineffective for deactivated rings, moisture sensitive | [6] |

| Sulfuric Acid | Benzene | Cyclohexene | Readily available, strong acid | Corrosive, potential for side reactions | [8] |

| Zeolite (USY) | Benzene | Cyclohexene | High activity, reusable, shape selectivity | May require higher temperatures | [8] |

| Ti-β Zeolites | Benzene | Cyclohexene | Synergistic Lewis and Brønsted acidity | Catalyst synthesis can be complex | [9] |

While specific data for nitrobenzene alkylation with cyclohexene over zeolites is scarce, the principles of enhanced acidity and tailored active sites from zeolite catalysis for benzene alkylation provide a strong rationale for their investigation in this more challenging transformation.[8][9]

Superacid Catalysis: Pushing the Reactivity Envelope

Superacid catalysts, with an acidity greater than that of 100% sulfuric acid, represent another promising avenue.[10] These catalysts can protonate even very weak bases and could potentially generate a sufficiently high concentration of the cyclohexyl carbocation to effect the alkylation of the deactivated nitrobenzene ring.

Experimental Protocol: A Proposed Approach

Figure 2: Proposed experimental workflow.

Materials:

-

Nitrobenzene (anhydrous)

-

Cyclohexene (anhydrous)

-

Solid acid catalyst (e.g., H-USY zeolite, calcined prior to use)

-

Anhydrous solvent (e.g., dichloromethane, if required)

-

Standard workup reagents (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

-

Catalyst Activation: The solid acid catalyst should be activated under vacuum at an elevated temperature to remove any adsorbed water.

-

Reaction Setup: In a multi-necked flask equipped with a condenser, thermometer, and addition funnel, charge the activated catalyst and anhydrous nitrobenzene.

-

Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 100-180°C, to be optimized) with vigorous stirring.

-

Addition of Alkylating Agent: Add anhydrous cyclohexene dropwise to the reaction mixture over an extended period.

-

Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC-MS to observe the formation of cyclohexylnitrobenzene isomers.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. The filtrate can then be washed with a dilute sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired cyclohexylnitrobenzene isomers. The existence of 1-cyclohexyl-4-nitrobenzene is confirmed by its CAS number 5458-48-0.[11][12]

Challenges and Side Reactions

Several challenges and potential side reactions must be considered when attempting the Friedel-Crafts alkylation of nitrobenzene:

-

Low Reactivity: The primary challenge is the inherently low reactivity of the nitrobenzene ring.[1][4]

-

Polyalkylation: Although the nitro group is deactivating, once the first cyclohexyl group is introduced, it has a weak activating effect, which could lead to the formation of dicyclohexylnitrobenzene products.[13]

-

Isomerization: The cyclohexyl carbocation is not prone to rearrangement, but the position of substitution on the nitrobenzene ring will be influenced by the directing effect of the nitro group (meta-directing) and steric hindrance.

-

Catalyst Deactivation: The catalyst can be deactivated by the strong adsorption of reactants, products, or byproducts.[10]

Figure 3: Key challenges in the alkylation of nitrobenzene.

Conclusion and Future Perspectives

The Friedel-Crafts alkylation of nitrobenzene with cyclohexene remains a largely unexplored and challenging transformation. While conventional methods are generally unsuccessful, the use of highly active solid acid catalysts, such as zeolites, and potentially superacid systems, offers a promising path forward. Further research is needed to develop and optimize a robust and efficient protocol. Success in this area would not only provide a novel route to functionalized nitroaromatics but also expand the scope of the Friedel-Crafts reaction to include a wider range of deactivated substrates, a significant advancement for the pharmaceutical and fine chemical industries.

References

-

Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? (2015, December 22). Chemistry Stack Exchange. [Link]

-

The first Friedel-Crafts reaction of nitrobenzene. (1990, June 1). Semantic Scholar. [Link]

-

Friedel–Crafts reaction of electron-rich (het)arenes with nitroalkenes. (2025, August 5). ResearchGate. [Link]

-

Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

-

A study of alkylation of benzene with cyclohexene. (2014, November 22). ResearchGate. [Link]

-

Enhanced benzene alkylation via cyclohexene activation regulated by grafted sulfonic groups. (2025, October 3). ResearchGate. [Link]

-

Enantioselective Friedel–Crafts reaction of hydroxyarenes with nitroenynes to access chiral heterocycles via sequential catalysis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

cyclohexylbenzene. Organic Syntheses Procedure. [Link]

-

Dual-Acid-Site Engineering in Ti-β Zeolites for Enhanced Benzene Alkylation with Cyclohexene. (2025, December 26). ACS Publications. [Link]

-

Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? Stack Exchange. [Link]

-

Catalytic asymmetric Friedel-Crafts/protonation of nitroalkenes and N-heteroaromatics. Europe PMC. [Link]

-

Is nitrobenzene a suitable solvent for Friedel–Crafts alkylation while benzene is not? (2018, August 6). Quora. [Link]

-

This compound. PubChem. [Link]

-

Synthesis of Cyclohexylbenzene by Hydroalkylation of Benzene over Pd/Hβ Binary Catalyst. (2025, August 6). ResearchGate. [Link]

-

Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]

-

ASAP (As Soon As Publishable). ACS Publications - American Chemical Society. [Link]

-

Catalytic Enantioselective Friedel-Crafts Allenylic Alkylation. ChemRxiv. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). YouTube. [Link]

-

Catalytic Dehydrogenative Aromatization of Cyclohexanones and Cyclohexenones. MDPI. [Link]

-

Task‐Specific Janus Materials in Heterogeneous Catalysis. kluedo. [Link]

-

Comparative Study on Catalysis Strategies: Friedel-Crafts Alkylation vs. Michael Addition of Indoles to Nitroalkenes. (2025, August 4). ResearchGate. [Link]

-

15.12: Limitations of Friedel-Crafts Alkylations. (2015, July 18). Chemistry LibreTexts. [Link]

-

16.11: Friedel-Crafts Alkylation. (2019, December 30). Chemistry LibreTexts. [Link]

-

Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review. MDPI. [Link]

- A kind of method that catalytic distillation device prepares cyclohexyl benzene.

-

Friedel-Crafts alkylation of benzene with a superacid catalyst. (2022, May 4). Digital Commons@ETSU. [Link]

-

Why doesn't nitrobenzene undergo Friedel–Crafts reactions? (2017, April 22). Quora. [Link]

-

Study on the alkylation of aromatic hydrocarbons and propylene. (2021, July 1). PMC - NIH. [Link]

-

Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? Chemistry Stack Exchange. [Link]

-

The design and synthesis of heterogeneous catalysts for environmental applications. Dalton Transactions (RSC Publishing). [Link]

-

Characteristics of Specific Substitution Reactions of Benzenes. (2023, January 22). Chemistry LibreTexts. [Link]

-

Nitration, Friedel Crafts Alkylation, and Friedel Crafts Acylation. (2019, April 2). YouTube. [Link]

-

Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy! (2017, December 6). YouTube. [Link]

-

Microwave-Assisted Solid-Acid-Catalyzed Friedel-Crafts Alkylation and Electrophilic Annulation of Indoles Using Alcohols as Alkylating Agents. (2025, August 10). ResearchGate. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cris.bgu.ac.il [cris.bgu.ac.il]

- 6. Page loading... [guidechem.com]

- 7. reddit.com [reddit.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

- 10. dc.etsu.edu [dc.etsu.edu]

- 11. This compound | C12H15NO2 | CID 79564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS 5458-48-0: this compound | CymitQuimica [cymitquimica.com]

- 13. quora.com [quora.com]

physical and chemical properties of 1-Cyclohexyl-4-nitrobenzene

An In-Depth Technical Guide to 1-Cyclohexyl-4-nitrobenzene: Properties, Synthesis, and Reactivity

Introduction

This compound (CAS No. 5458-48-0) is an organic compound featuring a cyclohexane ring bonded to a nitrobenzene moiety at the para position.[1][2] This structure imparts a unique combination of properties, blending the aliphatic, bulky nature of the cyclohexyl group with the electron-withdrawing and synthetically versatile nitroaromatic system. Typically appearing as a yellow to brown solid, it is largely insoluble in water but shows good solubility in common organic solvents.[1]

While not a final drug product itself, this compound and its derivatives are of significant interest to researchers in medicinal chemistry and materials science. The nitro group is a critical functional handle; its strong electron-withdrawing nature influences the molecule's reactivity and it can be readily transformed into other functional groups, most notably an amine, which is a cornerstone of many pharmaceutical scaffolds.[3][4] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of this compound, with a focus on its practical application in research and development.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The fundamental are summarized below. These data are critical for experimental design, safety assessments, and predicting its behavior in various chemical systems.

| Property | Value | Source(s) |

| CAS Number | 5458-48-0 | [2][5] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2] |

| Molecular Weight | 205.25 g/mol | [2] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 58.5 °C | [5] |

| Boiling Point | 142 °C | [5] |

| Density | 1.124 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| XLogP3 | 4.2 - 4.4 | [2][5] |

| Flash Point | 146.8 °C | [5] |

Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of a synthesized compound. While a comprehensive public database of all spectra for this specific molecule is limited, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by features from the nitro group, the aromatic ring, and the aliphatic ring.

-

NO₂ Stretch: Two strong, characteristic absorption bands are expected for the nitro group: one for the asymmetric stretch around 1515-1560 cm⁻¹ and one for the symmetric stretch around 1345-1385 cm⁻¹ . The exact position is influenced by the electronic environment of the aromatic ring.[8]

-

Aromatic C-H Stretch: A peak or series of peaks will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aliphatic C-H Stretch: Stronger, sharper peaks will appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the C-H bonds of the cyclohexane ring.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene ring.

-

Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations for a 1,4-disubstituted (para) benzene ring typically result in a strong absorption in the 800-860 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

Aromatic Protons (δ 7.4-8.3 ppm): The strong electron-withdrawing effect of the nitro group significantly deshields the aromatic protons. Two distinct signals, each integrating to 2H, are expected. The protons ortho to the nitro group (and meta to the cyclohexyl group) will be the most deshielded, appearing as a doublet around δ 8.1-8.3 ppm . The protons meta to the nitro group (and ortho to the cyclohexyl group) will appear as a doublet further upfield, around δ 7.4-7.6 ppm .[7]

-

Cyclohexyl Protons (δ 1.2-2.6 ppm): The 11 protons of the cyclohexane ring will produce a series of complex, overlapping multiplets in the aliphatic region. The single methine proton attached directly to the benzene ring (the benzylic proton) will be the most deshielded of this group, likely appearing as a multiplet around δ 2.5-2.7 ppm . The remaining 10 protons will appear as broad multiplets between δ 1.2-1.9 ppm .[6]

-

-

¹³C NMR (Predicted):

-

Aromatic Carbons (δ 120-155 ppm): Four signals are expected for the aromatic carbons due to symmetry. The carbon bearing the nitro group (ipso-carbon) will be highly deshielded, as will the carbon attached to the cyclohexyl group. Based on data for nitrobenzene, the expected shifts are approximately: ~δ 148 ppm (C-NO₂), ~δ 150 ppm (C-Cyclohexyl), ~δ 129 ppm (C-meta to NO₂), and ~δ 124 ppm (C-ortho to NO₂).[7]

-

Cyclohexyl Carbons (δ 25-45 ppm): The aliphatic carbons of the cyclohexane ring will appear in the upfield region. The benzylic carbon will be the most deshielded at ~δ 44 ppm , with the other carbons appearing in the δ 26-35 ppm range.[6]

-

Mass Spectrometry (MS)

In a GC-MS analysis, the electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak ([M]⁺) at m/z = 205 .[2] Common fragmentation patterns would include the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z = 159, and cleavage of the cyclohexyl ring.

Synthesis and Purification

Recommended Synthetic Pathway: A Tale of Two Reactions

A common initial thought for synthesizing this compound is a direct Friedel-Crafts alkylation of nitrobenzene with a cyclohexyl source (e.g., cyclohexene or cyclohexyl chloride). However, this approach is fundamentally flawed. The nitro group is a powerful deactivating group, meaning it withdraws electron density from the benzene ring.[9] This makes the ring electron-poor and thus a poor nucleophile, effectively shutting down the electrophilic aromatic substitution required for the Friedel-Crafts reaction.[10][11][12] In fact, nitrobenzene is so unreactive it is sometimes used as a solvent for these reactions.[11]

Therefore, the most logical and field-proven synthesis involves a two-step sequence that respects the directing effects of the substituents:

-

Step 1: Friedel-Crafts Alkylation of Benzene: Benzene is first alkylated with cyclohexene to form cyclohexylbenzene. This reaction proceeds readily as benzene is activated towards electrophilic attack.

-

Step 2: Nitration of Cyclohexylbenzene: The resulting cyclohexylbenzene is then nitrated. The alkyl (cyclohexyl) group is an ortho-, para-director. While a mixture of ortho and para products will be formed, the para product is often favored due to reduced steric hindrance from the bulky cyclohexyl group. The two isomers can then be separated via standard techniques like column chromatography or recrystallization.

Caption: Recommended two-step synthesis workflow.

Experimental Protocol

Step 1: Synthesis of Cyclohexylbenzene This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[13]

-

Setup: Equip a 1-liter three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Initial Charge: To the flask, add benzene (6 moles, ~530 mL) and concentrated sulfuric acid (92 g, 50 mL).

-

Cooling: Cool the mixture in an ice bath to maintain an internal temperature between 5-10 °C.

-

Addition: While stirring vigorously, add cyclohexene (2 moles, 164 g) dropwise from the dropping funnel over approximately 1.5 hours, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring for an additional hour in the ice bath.

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the upper hydrocarbon layer. Wash this layer sequentially with four 50-mL portions of cold concentrated sulfuric acid, two portions of warm water, two portions of 3% sodium hydroxide solution, and finally two portions of pure water.

-

Drying and Isolation: Dry the organic layer over anhydrous calcium chloride. Isolate the crude cyclohexylbenzene by distilling off the excess benzene. The product can be purified by vacuum distillation.

Step 2: Nitration of Cyclohexylbenzene

-

Nitrating Mixture: In a flask cooled in an ice-salt bath, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid.

-

Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the cyclohexylbenzene synthesized in Step 1. Cool the flask to 0-5 °C.

-

Addition: Slowly add the cold nitrating mixture dropwise to the stirred cyclohexylbenzene. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of ortho and para isomers can be separated by column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient. The para-isomer, being more symmetrical, may also be purified by recrystallization from a suitable solvent like ethanol.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the reactivity of the nitroaromatic system.

Electrophilic Aromatic Substitution

As previously discussed, the nitro group is strongly deactivating and meta-directing.[14] Therefore, further electrophilic substitution on the this compound ring is difficult and, if forced, would occur at the positions meta to the nitro group (i.e., ortho to the cyclohexyl group). This reactivity profile is generally not exploited for further functionalization.

Reduction to 4-Cyclohexylaniline: A Gateway to Bioactive Molecules

The most pivotal reaction of this compound in a drug development context is the reduction of the nitro group to a primary amine, yielding 4-cyclohexylaniline.[15] Aromatic amines are exceptionally valuable building blocks in medicinal chemistry, serving as precursors for the synthesis of amides, sulfonamides, ureas, and a vast array of heterocyclic ring systems found in countless approved drugs.

This transformation converts a deactivating group (NO₂) into a strongly activating, ortho-, para-directing group (NH₂), completely altering the electronic character of the aromatic ring and opening up new avenues for synthetic elaboration.

Caption: Key reduction of the nitro group to form 4-cyclohexylaniline.

Representative Protocol: Catalytic Hydrogenation

-

Setup: Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with this compound and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 1-5 mol%.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50 psi).

-

Reaction: Shake or stir the mixture at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude 4-cyclohexylaniline, which can be further purified if necessary.

Safety and Handling

Hazard Analysis

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled. Nitro compounds can cause methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.[16]

-

Organ Damage: May cause damage to organs (particularly the blood) through prolonged or repeated exposure.

-

Carcinogenicity: Suspected of causing cancer.

-

Irritation: May cause skin and eye irritation.

Recommended Precautions

Given the potential hazards, strict adherence to safety protocols is mandatory.

-

Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.

-

Handling: Avoid creating dust. Use non-sparking tools. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Quora. Why does Nitrobenzene lower the reactivity of Benzene ring?[Link]

-

Chemistry Stack Exchange. Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?[Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene. [Link]

-

ResearchGate. 1H and 13C NMR chemical shifts of nitrobenzene amination products...[Link]

-

PubChem. 1-(1-Methylcyclohexyl)-4-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Cyclohexylbenzene. [Link]

-

Wikipedia. Benzene. [Link]

-

MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

-

International Journal for Research Trends and Innovation. Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Royal Society of Chemistry. One pot synthesis of cyclohexanone oxime from nitrobenzene using a bifunctional catalyst. [Link]

-

National Institutes of Health (NIH). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

-

ResearchGate. 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]

-

National Institutes of Health (NIH). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

YouTube. 44d: Electrophilic aromatic substitution on benzene with nitro group. [Link]

-

National Institute of Standards and Technology (NIST). Cyclohexene, 1-nitro-. [Link]

-

LookChem. Cas 6373-50-8,4-CYCLOHEXYLANILINE. [Link]

-

Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. [Link]

-

Organic Syntheses. 1,1'-Biphenyl, 2-methyl-4'-nitro-. [Link]

-

National Institute of Standards and Technology (NIST). Benzene, 1-ethynyl-4-nitro-. [Link]

-

National Institute of Standards and Technology (NIST). Benzene, nitro-. [Link]

-

National Institute of Standards and Technology (NIST). Benzene, 1-chloro-4-nitro-. [Link]

-

PubChem. 4-Cyclohexylbenzenamine. National Center for Biotechnology Information. [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C12H15NO2 | CID 79564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Benzene, nitro- [webbook.nist.gov]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. ijrti.org [ijrti.org]

- 15. 4-Cyclohexylbenzenamine | C12H17N | CID 80764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

1-Cyclohexyl-4-nitrobenzene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclohexyl-4-nitrobenzene (CAS No. 5458-48-0), a key chemical intermediate with applications in materials science and as a scaffold in medicinal chemistry. This document delves into its molecular structure, physicochemical properties, synthesis via electrophilic aromatic substitution, spectroscopic characterization, and its reactivity profile. Furthermore, it explores its potential applications in drug development, supported by an analysis of its structural motifs in relevant patents. Detailed experimental protocols, safety information, and visualizations are included to equip researchers with the practical knowledge required for its synthesis and handling.

Introduction and Core Properties

This compound is an organic compound featuring a cyclohexyl moiety bonded to a benzene ring that is substituted with a nitro group at the para position.[1][2] This substitution pattern, with the electron-withdrawing nitro group, significantly influences the electronic properties and reactivity of the aromatic ring, making it a versatile precursor in organic synthesis.[2] Its physical state is typically a yellow to brown solid, and it is largely insoluble in water but soluble in common organic solvents.[1][2]

Molecular Structure and Identifiers

The molecular structure consists of a saturated six-membered cyclohexyl ring attached to the C1 position of a benzene ring, with a nitro group (-NO2) at the C4 position.

-

IUPAC Name: this compound[3]

-

Molecular Weight: 205.25 g/mol [3]

-

SMILES: O=--INVALID-LINK--c1ccc(cc1)C2CCCCC2[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Melting Point | 58.5 °C | [4] |

| Boiling Point | 142 °C | [4] |

| Density | 1.124 g/cm³ | [4] |

| Flash Point | 146.8 °C | [4] |

| XLogP3 | 4.16570 | [4] |

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic nitration of cyclohexylbenzene. This reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid, which then attacks the electron-rich benzene ring.[5][6][7]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves three key steps:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of a nitronium ion (NO₂⁺), which is a potent electrophile.[5][6][7]

-

Electrophilic Attack: The π-electron system of the cyclohexylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7]

-

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.[7]

The cyclohexyl group is an ortho-, para-director. Due to steric hindrance from the bulky cyclohexyl group, the para-substituted product is the major isomer formed.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. CAS 5458-48-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C12H15NO2 | CID 79564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

spectroscopic data of 1-Cyclohexyl-4-nitrobenzene (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Profile of 1-Cyclohexyl-4-nitrobenzene

Introduction

This compound is a disubstituted aromatic compound featuring a cyclohexane ring and a nitro group attached to a central benzene moiety. As a molecule with distinct aliphatic and aromatic regions, modified by a potent electron-withdrawing group, its structural elucidation presents a classic case for the application of modern spectroscopic techniques. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles and serves as a comprehensive reference for researchers in organic synthesis, medicinal chemistry, and materials science. The synergy of these analytical methods provides an unambiguous confirmation of the compound's molecular structure.

Molecular Structure and Identification

A thorough characterization begins with the fundamental identity of the molecule. The structure consists of a nitrobenzene core where the C4 position (para) is substituted with a cyclohexyl group.

-

IUPAC Name: this compound[1]

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is defined by the distinct electronic environments of the aromatic and aliphatic protons. The potent electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons.[4]

Interpretation and Causality:

-

Aromatic Region (δ 7.40 - 8.20 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

-

The protons ortho to the nitro group (H-2, H-6) are the most deshielded due to strong inductive and resonance effects, appearing at the lowest field (highest ppm).[4]

-

The protons meta to the nitro group (H-3, H-5) are less affected and appear at a relatively higher field.

-

-

Aliphatic Region (δ 1.20 - 2.60 ppm): The cyclohexyl protons produce a series of complex, overlapping multiplets.

-

The benzylic proton (H-1' on the cyclohexyl ring attached to the benzene) is the most deshielded of the aliphatic protons and typically appears as a multiplet around 2.5 ppm.

-

The remaining ten protons on the cyclohexyl ring appear as broad, overlapping signals in the 1.20-1.90 ppm range. Their exact shifts and multiplicities are difficult to resolve without advanced 2D NMR techniques but their integration confirms their presence.

-

Predicted ¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.15 | d | 2H | Aromatic (H-2, H-6) |

| ~ 7.45 | d | 2H | Aromatic (H-3, H-5) |

| ~ 2.55 | m | 1H | Cyclohexyl (H-1') |

| 1.20 - 1.90 | m | 10H | Cyclohexyl (remaining CH₂) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Interpretation and Causality:

-

Aromatic Region (δ 120 - 155 ppm): Four distinct signals are expected for the aromatic carbons due to symmetry.

-

The carbon atom bearing the nitro group (C-1, ipso-carbon) is highly deshielded and appears at a low field.

-

The carbon atom attached to the cyclohexyl group (C-4) is also a quaternary carbon, appearing downfield.

-

The carbons ortho (C-2, C-6) and meta (C-3, C-5) to the nitro group are distinct, with the ortho carbons typically appearing at a higher chemical shift than the meta carbons.[4]

-

-

Aliphatic Region (δ 25 - 45 ppm): Four signals are expected for the cyclohexyl carbons, assuming a chair conformation and free rotation. The benzylic carbon (C-1') is the most deshielded.

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 154 | C-4 (Aromatic, C-CH) |

| ~ 147 | C-1 (Aromatic, C-NO₂) |

| ~ 128 | C-3, C-5 (Aromatic CH) |

| ~ 124 | C-2, C-6 (Aromatic CH) |

| ~ 44 | C-1' (Cyclohexyl CH) |

| ~ 34 | C-2', C-6' (Cyclohexyl CH₂) |

| ~ 27 | C-3', C-5' (Cyclohexyl CH₂) |

| ~ 26 | C-4' (Cyclohexyl CH₂) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to optimize resolution and lineshape.[5]

-

Data Acquisition: Standard ¹H acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay (5-10 s) are used, with proton decoupling to simplify the spectrum.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.[5]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[6]

Interpretation and Causality: The IR spectrum of this compound is dominated by absorptions from the nitro group, the aromatic ring, and the aliphatic C-H bonds.

-

Nitro Group (NO₂): This group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch typically near 1520 cm⁻¹ and a symmetric stretch near 1345 cm⁻¹. These are often the most prominent peaks in the spectrum.

-

Aromatic Ring: Look for C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Aliphatic Group: The cyclohexyl ring produces C-H stretching vibrations just below 3000 cm⁻¹ (typically 2930-2850 cm⁻¹).

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2935 - 2850 | Strong | Aliphatic C-H Stretch |

| ~ 1600, ~1475 | Medium-Weak | Aromatic C=C Stretch |

| ~ 1520 | Very Strong | Asymmetric NO₂ Stretch |

| ~ 1345 | Very Strong | Symmetric NO₂ Stretch |

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Ionization (EI) is a common technique for this type of analysis.

Interpretation and Causality: Upon ionization, the molecular ion ([M]⁺) is formed, which can then undergo fragmentation.

-

Molecular Ion Peak: The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 205, corresponding to the molecular weight of C₁₂H₁₅NO₂.[1]

-

Key Fragmentations:

-

Loss of NO₂: A very common fragmentation pathway for nitroaromatics is the loss of the nitro group (mass = 46) to give a prominent peak at m/z 159 ([M-46]⁺).

-

Loss of the Cyclohexyl Group: Cleavage of the bond between the benzene and cyclohexane rings can lead to a fragment at m/z 122 ([M-C₆H₁₁]⁺, the nitrophenyl cation) or a fragment at m/z 83 ([C₆H₁₁]⁺, the cyclohexyl cation).

-

Phenyl Cation Formation: Loss of a proton from the benzene ring of the [M-NO₂]⁺ fragment can lead to the formation of a phenyl-type cation at m/z 77, a characteristic peak for aromatic compounds.[7]

-

Major Mass Spectrometry Fragments (Predicted)

| m/z | Proposed Fragment Ion | Identity |

|---|---|---|

| 205 | [C₁₂H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 159 | [C₁₂H₁₅]⁺ | [M - NO₂]⁺ |

| 122 | [C₆H₄NO]⁺ | [M - C₆H₁₁]⁺ |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: An Integrated Analysis

The structural assignment of this compound is robustly confirmed through the congruent data from NMR, IR, and MS.

-

MS establishes the molecular weight at 205 amu and confirms the presence of both the nitrobenzene and cyclohexyl moieties through characteristic fragmentation.

-

IR spectroscopy provides definitive evidence for the key functional groups: the strong NO₂ stretches, aromatic C=C and C-H bonds, and aliphatic C-H bonds.

-

NMR spectroscopy provides the complete carbon-hydrogen framework. ¹H NMR confirms the para-substitution pattern on the aromatic ring and the presence of the cyclohexyl group, while ¹³C NMR accounts for all 12 unique carbon atoms in their respective electronic environments.

Together, these techniques provide a self-validating system, leaving no ambiguity as to the structure and identity of this compound.

References

- 1. This compound | C12H15NO2 | CID 79564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 7. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 1-Cyclohexyl-4-nitrobenzene in Organic Solvents

Abstract

Introduction to 1-Cyclohexyl-4-nitrobenzene and Its Solubility

This compound (CAS 5458-48-0) is an aromatic nitro compound featuring a cyclohexyl group attached to a nitro-substituted benzene ring.[1] It typically presents as a yellow to brown solid and is characterized by its hydrophobic nature, leading to general insolubility in water but solubility in organic solvents.[1] The presence of the electron-withdrawing nitro group and the nonpolar cyclohexyl moiety gives this molecule a unique electronic and steric profile, influencing its interactions with various solvents.[1]

Understanding the solubility of this compound is paramount for its practical application. In pharmaceutical synthesis, solubility dictates the choice of reaction media, impacts reaction rates, and is a critical factor in the design of crystallization processes for purification. For materials science applications, solubility is key to formulating solutions for coatings, films, or for the growth of single crystals.

This guide will provide a detailed exploration of the methodologies to quantify and model the solubility of this compound, thereby empowering scientists to harness its full potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of both the solute and the solvent is fundamental to interpreting solubility behavior. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Melting Point | 58.5 °C | [2] |

| Boiling Point | 142 °C | [2] |

| Density | 1.124 g/cm³ | [2] |

| XLogP3 | 4.1657 | [2] |

The relatively high melting point indicates a stable crystal lattice that requires significant energy to overcome for dissolution. The XLogP3 value suggests a high degree of lipophilicity, predicting poor aqueous solubility but favorable solubility in nonpolar organic solvents.

Experimental Determination of Solubility

The cornerstone of any solubility study is the accurate experimental determination of solid-liquid equilibrium (SLE). The following protocol describes a robust and widely accepted method for measuring the solubility of this compound.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a given temperature. It involves creating a saturated solution and then measuring the concentration of the solute.

Experimental Protocol:

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vessel.

-

Equilibration: The mixture is placed in a thermostatically controlled shaker or water bath to maintain a constant temperature. The system is agitated for a sufficient period to ensure that the solution reaches equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.

-

Sampling and Filtration: A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. The sample is immediately filtered through a sub-micron filter to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method.

-

Data Reporting: The solubility is typically reported as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

Analytical Quantification

The choice of analytical technique for quantification depends on the properties of the solute and the solvent. For this compound, which possesses a nitroaromatic chromophore, UV-Vis spectrophotometry is a suitable method. High-Performance Liquid Chromatography (HPLC) offers greater selectivity and can be used for more complex mixtures.

UV-Vis Spectrophotometry Protocol:

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent is determined by scanning a dilute solution over the UV-Vis range.

-

Calibration Curve: A series of standard solutions of known concentrations of this compound are prepared in the solvent. The absorbance of each standard is measured at λmax, and a calibration curve of absorbance versus concentration is plotted.

-

Sample Analysis: The filtered saturated solution is diluted gravimetrically with the solvent to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is measured.

-

Concentration Calculation: The concentration of the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by applying the dilution factor.

Hypothetical Solubility Data of this compound

While specific experimental data is not available, the following table presents hypothetical mole fraction solubility data for this compound in a range of organic solvents at different temperatures. This data is illustrative and serves to demonstrate the expected trends and the application of thermodynamic models.

| Temperature (K) | Methanol (x₁) | Ethanol (x₁) | Acetone (x₁) | Ethyl Acetate (x₁) | Toluene (x₁) |

| 293.15 | 0.0150 | 0.0250 | 0.1500 | 0.2000 | 0.2500 |

| 298.15 | 0.0185 | 0.0310 | 0.1800 | 0.2400 | 0.3000 |

| 303.15 | 0.0225 | 0.0380 | 0.2150 | 0.2850 | 0.3550 |

| 308.15 | 0.0270 | 0.0460 | 0.2550 | 0.3350 | 0.4150 |

| 313.15 | 0.0325 | 0.0550 | 0.3000 | 0.3900 | 0.4800 |

| 318.15 | 0.0390 | 0.0660 | 0.3500 | 0.4500 | 0.5500 |

Expected Trends:

-

Effect of Temperature: Solubility is expected to increase with increasing temperature, indicating an endothermic dissolution process.

-

Effect of Solvent Polarity: Based on the "like dissolves like" principle, the nonpolar this compound would be expected to have higher solubility in less polar solvents like toluene and ethyl acetate compared to more polar solvents like methanol and ethanol.

Thermodynamic Modeling of Solubility

Thermodynamic models are essential for correlating experimental solubility data, predicting solubility at different conditions, and understanding the dissolution process.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T).

The equation is given by: ln(x) = A + B/T + C ln(T)

Where A, B, and C are model parameters determined by fitting the experimental data. The parameter A is related to the entropy of solution, while B is related to the enthalpy of solution.

The λh (Buchowski) Equation

The λh equation is another semi-empirical model that is particularly useful for systems where the solute and solvent have different molecular sizes.

The equation is: ln[1 + λ(1-x)/(x)] = λh(1/T - 1/Tm)

Where λ and h are model parameters, and Tm is the melting temperature of the solute.

Ideal Solubility and Activity Coefficient

The ideal solubility of a solid can be calculated using the van't Hoff equation, assuming the enthalpy of fusion is constant:

ln(xideal) = - (ΔHfus/R) * (1/T - 1/Tm)

Where ΔHfus is the enthalpy of fusion of the solute, R is the universal gas constant, T is the absolute temperature, and Tm is the melting point of the solute.

The deviation of the experimental solubility from the ideal solubility is described by the activity coefficient (γ) of the solute in the solution:

γ = xideal / x

An activity coefficient greater than 1 indicates positive deviations from Raoult's law, suggesting that solute-solvent interactions are weaker than solute-solute and solvent-solvent interactions.

Experimental and Modeling Workflow

The following diagram illustrates a logical workflow for the comprehensive study of the solubility of this compound.

Caption: Workflow for Solubility Study.

Conclusion

This technical guide has laid out a comprehensive framework for the investigation of the solubility of this compound in organic solvents. While a significant gap exists in the public domain regarding experimental data for this specific compound, the methodologies and theoretical considerations presented herein provide a clear and robust pathway for researchers to undertake such studies. By following the outlined experimental protocols, applying the described thermodynamic models, and interpreting the results within the context of physicochemical principles, scientists can gain a deep understanding of the solubility behavior of this compound. This knowledge is crucial for the effective design and optimization of chemical processes in both pharmaceutical and materials science research and development.

References

-

PubChem. This compound. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 1-Cyclohexyl-4-nitrobenzene

Executive Summary

1-Cyclohexyl-4-nitrobenzene is a key aromatic intermediate whose chemical behavior is overwhelmingly dictated by the potent electronic influence of the nitro (-NO₂) group. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the nitro group's role in modulating the properties of the aromatic ring and serving as a primary site for chemical transformation. We will dissect the electronic landscape of the molecule, explore its reactivity in canonical aromatic substitutions, and provide a detailed examination of the principal reaction pathway: the reduction of the nitro group to form the synthetically valuable 1-Cyclohexyl-4-aminobenzene. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this compound's synthetic utility.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its two substituents and the central benzene ring. A clear understanding of their individual and combined electronic effects is paramount to predicting and controlling its chemical transformations.

The Dominant Influence of the Nitro Group: A Potent Electron-Withdrawing Moiety

The nitro group is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry.[1][2][3] It deactivates the aromatic ring towards electrophilic attack through two distinct mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group can participate in resonance, delocalizing the pi electrons of the benzene ring onto its own oxygen atoms.[4][5] This effect is particularly strong, creating significant positive charge at the ortho and para positions relative to the nitro group.

This profound electron deficiency renders the aromatic ring significantly less nucleophilic than benzene itself, thereby deactivating it towards electrophilic aromatic substitution.[1][2]

The Modulatory Role of the Cyclohexyl Group: A Weakly Activating Substituent

In contrast to the nitro group, the cyclohexyl group is a saturated alkyl substituent. Alkyl groups are generally considered weak electron-donating groups (EDGs).[6] They exert a positive inductive effect (+I) and a hyperconjugation effect, which pushes a small amount of electron density into the aromatic ring.[7] While this effect does activate the ring slightly, its influence is completely overshadowed by the powerful deactivating nature of the nitro group.

The Net Effect: An Electron-Deficient Aromatic System

The combination of a strong electron-withdrawing nitro group and a weak electron-donating cyclohexyl group results in a highly polarized, electron-poor aromatic ring. The nitro group's deactivating character is the dominant factor governing the ring's overall reactivity.

Reactivity of the Aromatic Ring

The electronic nature of the substituted ring dictates its susceptibility to attack by either electrophiles or nucleophiles.

Deactivation towards Electrophilic Aromatic Substitution (EAS)

As established, the nitro group strongly deactivates the benzene ring towards attack by electrophiles.[8] Reactions such as nitration, halogenation, or Friedel-Crafts alkylation are significantly slower compared to unsubstituted benzene. In the event that a reaction is forced under harsh conditions, the directing effect of the substituents comes into play. The nitro group strongly directs incoming electrophiles to the meta position, as the ortho and para positions are severely electron-deficient due to resonance.[4][5] The cyclohexyl group, being a weak activator, directs to its ortho and para positions. Therefore, any electrophilic attack would preferentially occur at the positions that are meta to the nitro group and ortho to the cyclohexyl group.

Potential for Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Insight

While the nitro group deactivates the ring towards electrophiles, it powerfully activates it for Nucleophilic Aromatic Substitution (SNAr), provided a suitable leaving group (such as a halogen) is present at the ortho or para position.[8][9] this compound itself lacks a leaving group and thus does not readily undergo SNAr.

However, understanding the principle is crucial. In a model compound like 1-fluoro-4-nitrobenzene, the nitro group's ability to stabilize the negative charge of the intermediate, known as a Meisenheimer complex, is the key to the reaction's facility.[9][10] The negative charge from the attacking nucleophile can be delocalized onto the oxygen atoms of the nitro group through resonance, stabilizing this otherwise high-energy intermediate and lowering the activation energy for the substitution.

Caption: SNAr mechanism showing stabilization by the para-nitro group.

The Primary Transformation: Reduction of the Nitro Group

The most synthetically valuable reaction of this compound is the reduction of the nitro group to an amine (-NH₂). This transformation is a cornerstone of industrial and pharmaceutical synthesis, converting a deactivated ring into an activated one and providing a nucleophilic handle for countless subsequent reactions.[11][12] The product, 1-Cyclohexyl-4-aminobenzene, is a key building block for dyes, agrochemicals, and active pharmaceutical ingredients.[3][13]

Key Reduction Methodologies: A Comparative Analysis

Several robust methods exist for the reduction of nitroarenes. The choice of method often depends on factors like scale, cost, substrate tolerance, and environmental considerations.

| Methodology | Typical Reagents & Catalysts | Conditions | Pros | Cons |

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, Raney-Ni | Mild to moderate temp/pressure | High yield, clean (H₂O byproduct), highly chemoselective[11][13] | Requires specialized pressure equipment, catalyst cost/pyrophoricity[13] |

| Catalytic Transfer Hydrogenation | Hydrazine (N₂H₄), Ammonium formate, Ammonia borane (NH₃BH₃); Pd/C, Cu NPs | Atmospheric pressure, room to elevated temp | Avoids high-pressure H₂ gas, good yields | Reagent cost, potential toxicity of hydrogen donor (e.g., hydrazine)[14] |

| Metal-Acid Reduction | Fe/HCl (Bechamp), Sn/HCl, Zn/HCl | Reflux in aqueous acid | Inexpensive reagents, high functional group tolerance[13] | Superstoichiometric metal use, significant acidic waste generation[13] |

Causality in Method Selection

For drug development and fine chemical synthesis, catalytic hydrogenation is overwhelmingly preferred. Its high chemoselectivity ensures that other potentially reducible functional groups on a complex molecule are left untouched.[14] The process is atom-economical and generates only water as a byproduct, aligning with the principles of green chemistry.[11][13] While the initial investment in pressure reactors and noble metal catalysts can be significant, the operational simplicity, high purity of the product, and minimal waste stream make it the superior choice for high-value applications.

Field-Proven Experimental Protocols